Metalaxyl
Overview
Description
Metalaxyl is a systemic fungicide belonging to the acylalanine class. It is widely used in agriculture to control diseases caused by Oomycete fungi, such as Pythium and Phytophthora species. The chemical name of this compound is methyl N-(methoxyacetyl)-N-(2,6-xylyl)-DL-alaninate . It is known for its effectiveness in protecting a variety of crops, including vegetables, fruits, and ornamental plants.
Mechanism of Action
Target of Action
Metalaxyl is a systemic fungicide used to control plant diseases caused by Oomycete fungi . The primary target of this compound is the Oomycete fungi, specifically Saprolegnia parasitica .
Mode of Action
The main mechanism of action of this compound is to inhibit mitochondrial respiration by blocking the electron transfer between cytochrome b and cytochrome c1, inhibiting both mycelial growth and spore germination .
Biochemical Pathways
This compound affects multiple biological functions, including protein synthesis, oxidative stress, lipid metabolism, and energy metabolism . It inhibits the synthesis of mycelium protein in the body, causing abnormal growth and death of the fungi .
Pharmacokinetics
It can be applied by foliar or soil incorporation, surface spraying (broadcast or band), drenching, and seed treatment . The half-life of this compound ranges from 28.62 d to 44.42 d in different soils . Major metabolic routes include hydrolysis of the methyl ester and methyl ether oxidation of the ring-methyl groups .
Result of Action
The result of this compound’s action is the inhibition of the growth of Oomycete fungi, leading to their abnormal growth and eventual death . This makes this compound an effective fungicide for controlling plant diseases caused by these fungi .
Action Environment
The efficacy of this compound is influenced by environmental factors. Microbial degradation has the most significant effect on the degradation of this compound in soil . It is also photolytically stable in water and soil when exposed to natural sunlight . Its tolerance to a wide range of pH, light, and temperature leads to its continued use in agriculture . It has a tendency to migrate to deeper soil horizons with a potential to contaminate groundwater, particularly in soils with low organic matter and clay content .
Biochemical Analysis
Biochemical Properties
Metalaxyl plays a significant role in biochemical reactions by inhibiting the synthesis of ribosomal RNA in fungi. This inhibition disrupts protein synthesis, ultimately leading to the death of the fungal cells. This compound interacts with various enzymes and proteins within the fungal cells, including RNA polymerase, which is crucial for the transcription process. By binding to RNA polymerase, this compound prevents the enzyme from synthesizing RNA, thereby halting the production of essential proteins required for fungal growth and reproduction .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. In fungal cells, it disrupts cell signaling pathways, leading to impaired cell function and eventual cell death. This compound influences gene expression by inhibiting the transcription of genes involved in protein synthesis. Additionally, it affects cellular metabolism by disrupting the production of essential enzymes and proteins, leading to metabolic imbalances and reduced energy production .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with RNA polymerase, an enzyme critical for the transcription of ribosomal RNA. By binding to RNA polymerase, this compound inhibits its activity, preventing the synthesis of RNA and, consequently, protein production. This inhibition disrupts the normal functioning of the fungal cells, leading to their death. This compound also affects other biomolecules, such as ribosomal proteins, by interfering with their synthesis and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Initially, this compound exhibits high stability and effectiveness in inhibiting fungal growth. Over extended periods, the compound may undergo degradation, leading to reduced efficacy. Long-term exposure to this compound can result in the development of resistance in fungal populations, necessitating higher doses or alternative treatments. Additionally, prolonged exposure to this compound may have long-term effects on cellular function, including potential toxicity and oxidative stress .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound is generally well-tolerated and effective in controlling fungal infections. At higher doses, it can exhibit toxic effects, including liver and kidney damage, oxidative stress, and alterations in hematological parameters. Threshold effects have been observed, where a certain dosage level is required to achieve the desired antifungal activity without causing significant adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, including its degradation and detoxification. The compound is metabolized by enzymes such as cytochrome P450, which catalyze its oxidation and subsequent breakdown into less toxic metabolites. This compound also interacts with cofactors such as NADPH, which are essential for its metabolism. The metabolic pathways of this compound can influence its efficacy and toxicity, as well as its persistence in the environment .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be absorbed by plant roots and translocated to other parts of the plant, providing systemic protection against fungal infections. This compound interacts with transporters and binding proteins that facilitate its movement within the plant. Additionally, its localization and accumulation in specific tissues can influence its effectiveness and potential toxicity .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It is primarily localized in the cytoplasm and nucleus of fungal cells, where it interacts with RNA polymerase and other biomolecules involved in protein synthesis. This compound may also undergo post-translational modifications that direct it to specific compartments or organelles within the cell. These targeting signals and modifications play a crucial role in determining the compound’s efficacy and mode of action .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Metalaxyl involves several key steps:
Alkylation: 2,6-Xylidine is alkylated with methyl 2-bromopropionate to form an alanine derivative.
Acylation: The alanine derivative is then reacted with the acid chloride of methoxyacetic acid to yield racemic this compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. The process involves:
Raw Material Preparation: Ensuring high purity of 2,6-xylidine, methyl 2-bromopropionate, and methoxyacetic acid.
Reaction Optimization: Controlling reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Purification: Using techniques like crystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: Metalaxyl undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxylated derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Hydrolyzing Agents: Hydrochloric acid, sodium hydroxide.
Major Products:
Oxidation Products: Hydroxylated this compound derivatives.
Hydrolysis Products: Methoxyacetic acid and 2,6-dimethylphenylalanine.
Scientific Research Applications
Metalaxyl has a wide range of applications in scientific research:
Agriculture: Used to control fungal diseases in crops such as potatoes, tomatoes, and grapes.
Biology: Studied for its effects on fungal pathogens and plant health.
Medicine: Investigated for potential antifungal properties in clinical settings.
Industry: Used in the formulation of fungicidal products for seed treatment and soil application
Comparison with Similar Compounds
Mefenoxam: An optically pure isomer of Metalaxyl, known for its higher efficacy and lower resistance development.
Fosetyl-Aluminum: Another systemic fungicide used to control Oomycete fungi.
Azoxystrobin: A broad-spectrum fungicide with a different mode of action
Uniqueness of this compound: this compound is unique due to its systemic action, allowing it to be absorbed and translocated within the plant. This provides protection to both treated and untreated parts of the plant. Additionally, its specific inhibition of RNA polymerase I sets it apart from other fungicides that target different pathways .
Properties
IUPAC Name |
methyl 2-(N-(2-methoxyacetyl)-2,6-dimethylanilino)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-10-7-6-8-11(2)14(10)16(13(17)9-19-4)12(3)15(18)20-5/h6-8,12H,9H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQEIXNIJLIKNTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(C(C)C(=O)OC)C(=O)COC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6024175 | |
Record name | Metalaxyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6024175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Whitish solid; [Merck Index], Solid, White crystals. | |
Record name | Metalaxyl | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Record name | (±)-Metalaxyl | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031802 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | APRON | |
Source | Occupational Safety and Health Administration (OSHA) | |
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Boiling Point |
295.9 °C @ 760 mm Hg, 564.6 °F | |
Record name | METALAXYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7061 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | APRON | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/836 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Solubility |
In ethanol 400, acetone 450, toluene 340, n-hexane 11, n-octanol 68 (all g/l at 25 °C), In water, 8,400 mg/l @ 22 °C | |
Record name | METALAXYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7061 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.20 @ 20 °C, 1.65 | |
Record name | METALAXYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7061 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | APRON | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/836 | |
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Vapor Density |
1.2 | |
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Vapor Pressure |
0.0000022 [mmHg], Vapor pressure: 293 uPa at 20 °C, 5.62X10-6 mm Hg @ 25 °C, 5.62x10-6 mmHg | |
Record name | Metalaxyl | |
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Record name | METALAXYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7061 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | APRON | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/836 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
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Mechanism of Action |
Intraperitoneal injection of metalaxyl (250 mg/kg) produced a decrease in heart rate lasting for more than 60 min in anesthetized rats. Pretreatment of rats with phentolamine (a nonselective alpha-adrenoreceptor antagonist, ip at 20 mg/kg) and prazosin (an alpha 1-adrenoreceptor antagonist, ip at 5 mg/kg) significantly reduced the bradycardia induced by metalaxyl. Yohimbine (an alpha 2-adrenoreceptor antagonist, ip at 10 mg/kg) did not change the effect of metalaxyl on heart rate. The results suggest that alpha 2-adrenoreceptors mediate the bradycardic effect of metalaxyl., The ability of metalaxyl ... to affect specific biomarkers related to non-genotoxic cocarcinogenesis was investigated. Several CYP-dependent reactions /were/ ... studied in liver, kidney and lung microsomes derived from male and female Swiss Albino CD1 mice treated i.p. with single (200 or 400 mg/kg b.w.) or repeated (200 mg/kg b.w., 3 days) administrations of fungicide. No significant changes in absolute or relative liver, kidney and lung weights were observed after metalaxyl treatment. Although a single dose did not significantly affect the ... monooxygenases, ... selective CYP3A induction was recorded in different tissues after repeated treatment. An approximately 3-fold increase in CYP3A isozymes ... was observed in the liver (both sexes)... and an approximately 5-fold increase (averaged between male and female) in this oxidase activity was present in the kidney. No significant change of the selected biomarkers was observed in the lung. A weak, but significant reduction of CYP2B1... in liver (male) was also recorded. Liver and kidney CYP3A overexpression was corroborated by means of Western immunoblotting analysis... Northern blotting analysis with CYP3A cDNA biotinylated probe showed that, in the liver, the expression of this isozyme is regulated at the mRNA level. On the whole, these data seem to indicate the cotoxic and cocarcinogenic potential of this fungicide., ... the action of ... /metalaxyl/ on nucleic acid and protein synthesis in liquid cultures of Phytophthora nicotianae /was investigated/. The uptake of 32P, 3H-uridine, 3H-thymidine and 14C-leucine as precursors of nuclei acid and protein synthesis by the mycelium was not inhibited by metalaxyl. RNA synthesis as indicated by 3H-uridine incorporation was strongly inhibited (about 80%) by 0.5 ug/ml of metalaxyl. The inhibition was visible already a few minutes after addition of the toxicant. Since the inhibition of incorporation of 3H-thymidine into DNA and of 14C-leucine into protein became significant 2-3 hours later, ... metalaxyl primarily interferes with RNA synthesis. Synthesis of ribosomal RNA is more affected (more than 90%) than that of tRNA (about 55%) and poly(A)-containing RNA. ...it is also evident that mRNA synthesis is less strongly inhibited, at least during the early period of metalaxyl action. The molecular mechanism of metalaxyl inhibition of the transcription process remains open. The fungicide did not inhibit the activity of a partially purified RNA polymerase isolated from the fungus. On the other hand, the RNA synthesis (14C-UTP-incorporation) by a cell homogenate and by isolated nuclear fractions was inhibited significantly. Possibilities of the molecular action of metalaxyl are discussed. The RNA synthesis of some plant systems (cell cultures of Lycopersicon peruvianum, isolated nuclei from the same cell cultures, purified RNA polymerase from Spinacia oleracea chloroplasts) was not inhibited by metalaxyl, not even at high concentrations. | |
Record name | METALAXYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7061 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
Impurities such as 2,6-dimethylaniline, N-methyl-2,6-dimethylaniline, N-(1-methoxycarbonyl-ethyl)-2,6-dimethylaniline, N-methyl-N-(1-methoxycarbonyl-ethyl)-2,6-dimethylaniline, N-methyl-N-(1-methoxyacetyl)-2,6-dimethylaniline, N-(1-methoxyacetyl)-2,6-dimethylaniline & N-ethyl-N-(methoxyacetyl)-2,6-dimethylaniline present in samples of technical metalaxyl were isolated by column chromatography and identified by nuclear magnetic resonance, mass spectroscopy & comparison with reference compounds. | |
Record name | METALAXYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7061 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Fine, white powder, ... Colorless crystals ... . | |
CAS No. |
57837-19-1 | |
Record name | Metalaxyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57837-19-1 | |
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Record name | Metalaxyl [ANSI:BSI:ISO] | |
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Record name | Metalaxyl | |
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Record name | Methyl N-(2,6-dimethylphenyl)-N-(methoxyacetyl)-DL-alaninate | |
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Record name | METALAXYL | |
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Record name | METALAXYL | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7061 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/836 | |
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Melting Point |
71-72 °C, 71 - 72 °C, 159.8-161.6 °F | |
Record name | METALAXYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7061 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | (±)-Metalaxyl | |
Source | Human Metabolome Database (HMDB) | |
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Record name | APRON | |
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URL | https://www.osha.gov/chemicaldata/836 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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